molecular formula C6H7BrN2S B14195095 4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole CAS No. 923036-05-9

4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole

Cat. No.: B14195095
CAS No.: 923036-05-9
M. Wt: 219.10 g/mol
InChI Key: WXPOUVQBHQWNBR-UHFFFAOYSA-N
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Description

4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, an ethenyl group at position 1, and a methylsulfanyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the pyrazole is reacted with an appropriate alkene in the presence of a palladium catalyst.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The bromine atom at position 4 can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethenyl and methylsulfanyl groups.

    4-Bromo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of the ethenyl group.

    4-Bromo-1-ethenyl-1H-pyrazole: Lacks the methylsulfanyl group.

Uniqueness

4-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the presence of both the ethenyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

923036-05-9

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

4-bromo-1-ethenyl-5-methylsulfanylpyrazole

InChI

InChI=1S/C6H7BrN2S/c1-3-9-6(10-2)5(7)4-8-9/h3-4H,1H2,2H3

InChI Key

WXPOUVQBHQWNBR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NN1C=C)Br

Origin of Product

United States

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